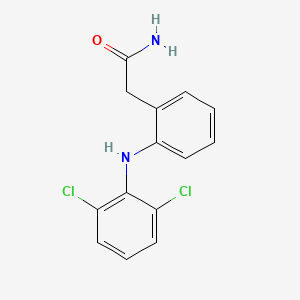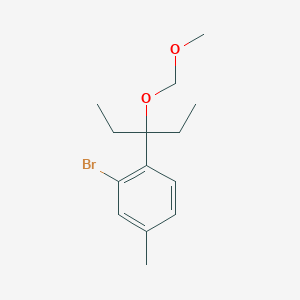
2-methyl-2-(phenoxymethyl)oxirane
描述
2-methyl-2-(phenoxymethyl)oxirane is an organic compound belonging to the class of epoxides. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to the propane backbone. This compound is known for its reactivity and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
2-methyl-2-(phenoxymethyl)oxirane can be synthesized through the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which undergoes dehydrochlorination to form the epoxide. The reaction conditions typically involve:
- Mixing phenol and sodium hydroxide until fully dissolved.
- Cooling the mixture to around 5-6°C.
- Slowly adding epichlorohydrin to the mixture.
- Stirring the reaction at 25°C for about 45 hours.
- Extracting the reaction product with ether and drying with anhydrous potassium carbonate.
- Filtering and distilling under reduced pressure to obtain the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-2-methyl-3-phenoxypropane follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
2-methyl-2-(phenoxymethyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or other derivatives.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding substituted products.
Oxidation and reduction reactions: The compound can be oxidized to form more complex oxygenated products or reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Acid-catalyzed ring-opening: Typically involves using acids like hydrochloric acid or sulfuric acid.
Base-catalyzed ring-opening: Uses bases such as sodium hydroxide or potassium hydroxide.
Nucleophilic substitution: Involves nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Diols: Formed from ring-opening reactions.
Substituted ethers: Resulting from nucleophilic substitution reactions.
Hydrocarbons and oxygenated products: From oxidation and reduction reactions
科学研究应用
2-methyl-2-(phenoxymethyl)oxirane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of epoxy resins, adhesives, and coatings
作用机制
The mechanism of action of 1,2-epoxy-2-methyl-3-phenoxypropane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through these ring-opening mechanisms. The pathways involved often include the formation of intermediates that further react to form stable products .
相似化合物的比较
Similar Compounds
- 1,2-Epoxy-3-phenoxypropane
- Glycidyl phenyl ether
- Phenyl glycidyl ether
Uniqueness
2-methyl-2-(phenoxymethyl)oxirane is unique due to the presence of a methyl group on the epoxide ring, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to similar compounds .
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-methyl-2-(phenoxymethyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-10(8-12-10)7-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI 键 |
FGFSHJRPXHNROK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CO1)COC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


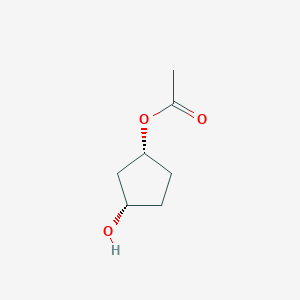
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8721965.png)
![Prop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8721967.png)
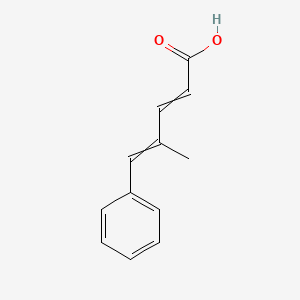
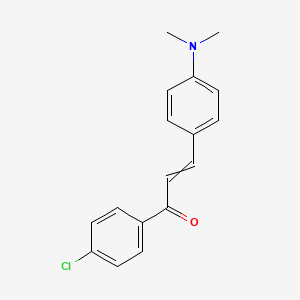

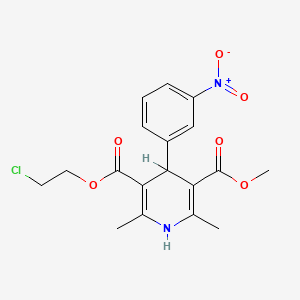
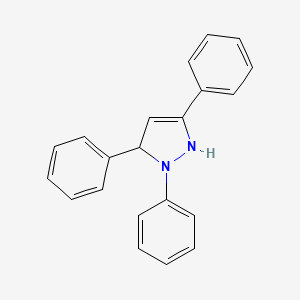

![1-[2-(4-Sulphamoylphenoxy)ethyl]imidazole](/img/structure/B8722011.png)
